3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of amino, phenylsulfonyl, and dimethylphenyl groups under specific conditions. Common reagents include sulfur sources, amines, and aryl halides, with catalysts such as palladium or copper to facilitate coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Halogenation or alkylation of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides.
Major Products
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.
Medicine
Medicinal applications include the investigation of its derivatives as potential drugs for treating diseases such as cancer and inflammatory disorders. The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific bonds with these targets, modulating their activity and leading to desired biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern on the thiophene ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-16-13-14-21(19(4)15-16)24(30)25-22(28)26(34(31,32)20-11-6-5-7-12-20)27(33-25)29-23-17(2)9-8-10-18(23)3/h5-15,29H,28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPMCTLBBORXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=CC=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.